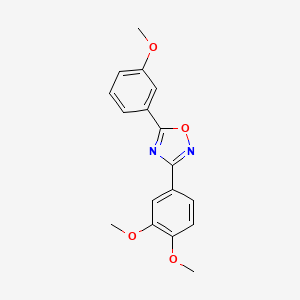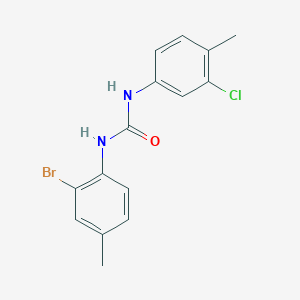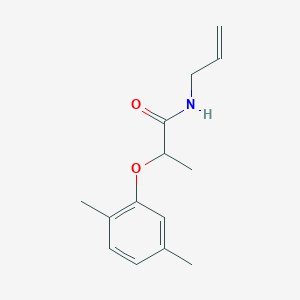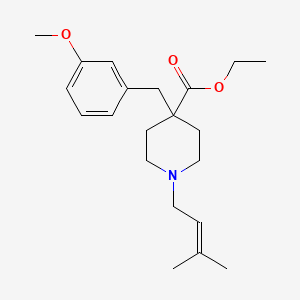![molecular formula C22H26N2O2 B4754908 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B4754908.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide
Vue d'ensemble
Description
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MPAA leads to an increase in the levels of endocannabinoids, which has been implicated in a variety of physiological processes.
Mécanisme D'action
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide involves the inhibition of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which then bind to cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide are primarily due to the increase in the levels of endocannabinoids, which have been implicated in a variety of physiological processes such as pain, inflammation, anxiety, and depression. The analgesic effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been shown in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. The anti-inflammatory effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been demonstrated in animal models of arthritis, colitis, and neuroinflammation. The anxiolytic and antidepressant effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have also been reported in various animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in lab experiments include its high potency and selectivity for FAAH, which allows for precise modulation of the endocannabinoid system. However, the limitations of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For the research on N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include the development of more potent and selective FAAH inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce the potential for side effects.
Applications De Recherche Scientifique
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide leads to an increase in the levels of endocannabinoids, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-13-15-24(16-14-17)22(26)19-8-10-20(11-9-19)23-21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIWHMIHBRJLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)

![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)

![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4754903.png)

![4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4754922.png)